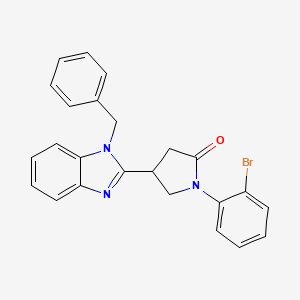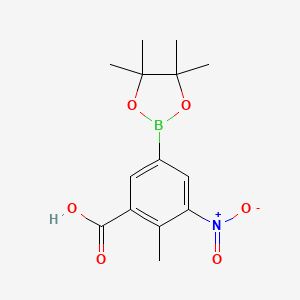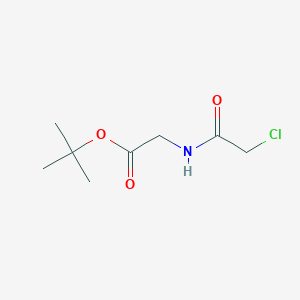
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one, also known as BBP, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has been conducted on the synthesis and structural characterization of pyrrole derivatives, including those related to "4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one". These compounds are designed as chemical analogs of 1,4-dihydropyridines drugs, potentially serving as new calcium channel blockers. The synthesis involves one-pot reactions and structural characterization using techniques like IR, NMR spectroscopy, and single-crystal X-ray analysis. These compounds exhibit promising biological activity and low acute toxicity, making them potential candidates for further pharmacological studies (Ivan et al., 2021).
Biological Activity Prediction
Another aspect of research focuses on the prediction of biological activity for newly synthesized compounds. For example, novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems have been synthesized, and their potential biological activities were predicted using computational methods. This approach helps in identifying promising compounds for further biological testing and development (Kharchenko, Detistov, & Orlov, 2008).
Coordination Polymers and Luminescent Properties
Research also extends to the synthesis of coordination polymers using benzimidazole ligands, similar to the core structure of "4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one". These polymers display unique luminescent properties, which could be valuable in materials science for developing new luminescent materials. The study of these polymers involves investigating their structural characteristics and luminescent behavior (Zhang, Ma, Liu, & Dong, 2013).
Propiedades
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O/c25-19-10-4-6-12-21(19)27-16-18(14-23(27)29)24-26-20-11-5-7-13-22(20)28(24)15-17-8-2-1-3-9-17/h1-13,18H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYOWXYODLMKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Br)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(N-butyl-N-ethylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821700.png)


![1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2821705.png)


![9-[(Butan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2821711.png)

![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2821717.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2821718.png)
![2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol](/img/structure/B2821719.png)
![6-Cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2821720.png)
